

An In-Depth Technical Guide to MMV687807 of the Pathogen Box

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Compound of Interest

Compound Name: MMV687807

Cat. No.: B11936376

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Abstract

MMV687807 is a small molecule inhibitor originating from the Pathogen Box, a collection of 400 diverse, drug-like compounds curated by the Medicines for Malaria Venture (MMV) to accelerate drug discovery for neglected diseases. This technical guide provides a comprehensive overview of the origin, chemical properties, and biological activities of **MMV687807**. Detailed experimental protocols for key assays and visualizations of associated biological pathways are presented to support further research and development of this compound as a potential therapeutic agent.

Origin and Chemical Properties

MMV687807 was made available through the Pathogen Box, an open-source library of compounds aimed at fostering research and development of new drugs for infectious diseases. Chemically, **MMV687807** is identified as N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide. It is a derivative of the known IKK β inhibitor, IMD-0354, which is a salicylamide derivative.

Table 1: Chemical Properties of **MMV687807**

Property	Value
IUPAC Name	N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide
Molecular Formula	C ₁₅ H ₈ ClF ₆ NO ₂
Molecular Weight	383.67 g/mol
Parent Compound	IMD-0354
CAS Number	978-62-1

Biological Activity

MMV687807 has demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Its most extensively studied activity is against *Vibrio cholerae*, the causative agent of cholera.

Activity against *Vibrio cholerae*

Screening of the Pathogen Box identified **MMV687807** as a potent inhibitor of *Vibrio cholerae* growth.^[1] It exhibits bactericidal activity, meaning it actively kills the bacteria, particularly during their active growth and cell division phases.^[2]

Table 2: In Vitro Activity of **MMV687807** against *Vibrio cholerae*

Parameter	Value	Reference
Screening Concentration	10 µM	^[1]
Activity	Zone of clearing (growth inhibition)	^[1]
Mode of Action	Bactericidal	^[2]

Activity against Other Pathogens

MMV687807 has also shown inhibitory effects against other clinically relevant pathogens, indicating a broader spectrum of activity.

Table 3: Spectrum of Activity of **MMV687807**

Pathogen	Activity Noted	Reference
Mycobacterium tuberculosis	Active against intracellular bacteria	[2]
Candida albicans	Biofilm inhibitory activity	[3]
Neisseria gonorrhoeae	Potent activity against susceptible and resistant strains	[3]

Mechanism of Action

The precise molecular target of **MMV687807** remains to be fully elucidated; however, studies in *Vibrio cholerae* have provided significant insights into its mechanism of action.

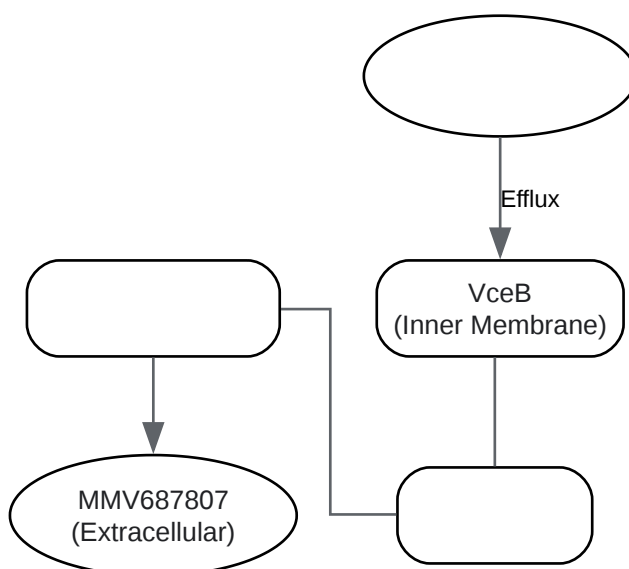
Transcriptomic Response in *Vibrio cholerae*

RNA sequencing (RNA-seq) analysis of *V. cholerae* treated with **MMV687807** revealed significant changes in gene expression.[2] Key findings include:

- Upregulation of Iron Homeostasis Genes: The compound appears to disrupt iron balance within the bacterial cells.
- Downregulation of Amino Acid and Carbon Metabolism Genes: This suggests an interference with essential metabolic pathways required for bacterial growth.

Resistance Mechanism in *Vibrio cholerae*

Spontaneous resistance to **MMV687807** in *V. cholerae* has been linked to the VceCAB efflux pump.[2] This tripartite multidrug efflux system actively transports the compound out of the bacterial cell, reducing its intracellular concentration and efficacy.[4]



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Caption: VceCAB efflux pump mediating resistance to **MMV687807** in *V. cholerae*.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **MMV687807**.

Antibacterial Screening against *Vibrio cholerae*

Objective: To identify compounds from the Pathogen Box with inhibitory activity against *V. cholerae*.

Protocol:

- Dilute the Pathogen Box compounds to a concentration of 1 mM in DMSO.
- Prepare a bacterial lawn by spreading 200 μL of a *V. cholerae* cell culture ($\text{OD}_{600} \approx 1$) on a 15-cm diameter Luria-Bertani (LB) agar plate and allow it to dry.
- Spot 5 μL of each compound at a final concentration of 10 μM onto the bacterial lawn using a replicator.
- Incubate the plate at 37°C overnight.

- Observe for the formation of a zone of clearing around the spotted compounds, indicating growth inhibition.[1]

RNA-Sequencing (RNA-seq) of *Vibrio cholerae*

Objective: To determine the transcriptomic changes in *V. cholerae* upon treatment with **MMV687807**.

Protocol:

- Grow *V. cholerae* cultures to mid-log phase ($OD_{600} \approx 0.5$).
- Treat the cultures with a sub-inhibitory concentration of **MMV687807** for a defined period (e.g., 30 minutes).
- Isolate total RNA from the bacterial cells using a standard RNA extraction kit.
- Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).
- Construct cDNA libraries from the enriched mRNA using a strand-specific library preparation kit.
- Perform high-throughput sequencing of the cDNA libraries.
- Align the sequencing reads to the *V. cholerae* reference genome and perform differential gene expression analysis.[5][6]



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Caption: Workflow for RNA-sequencing analysis of *V. cholerae* treated with **MMV687807**.

Whole-Genome Sequencing of Resistant Mutants

Objective: To identify the genetic basis of resistance to **MMV687807** in *V. cholerae*.

Protocol:

- Generate spontaneous resistant mutants by plating a high density of *V. cholerae* on LB agar containing a selective concentration of **MMV687807**.
- Isolate genomic DNA from the resistant colonies and the wild-type strain.
- Prepare sequencing libraries from the genomic DNA.
- Perform whole-genome sequencing of the resistant and wild-type strains.
- Compare the genome sequences of the resistant mutants to the wild-type to identify mutations (e.g., single nucleotide polymorphisms, insertions, deletions) that are consistently present in the resistant strains.^[7]

Conclusion and Future Directions

MMV687807 is a promising antimicrobial compound with a demonstrated bactericidal effect against *Vibrio cholerae* and activity against other significant pathogens. Its mechanism of action involves the disruption of key metabolic pathways, and resistance is mediated by a known efflux pump. The lack of a publicly available, detailed synthesis protocol is a current limitation to broader investigation. Future research should focus on elucidating its precise molecular target(s), optimizing its structure to improve efficacy and evade efflux-mediated resistance, and conducting further preclinical studies to evaluate its therapeutic potential. The detailed protocols and data presented in this guide provide a solid foundation for these future endeavors.

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